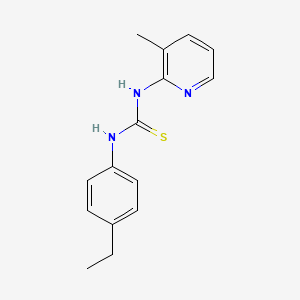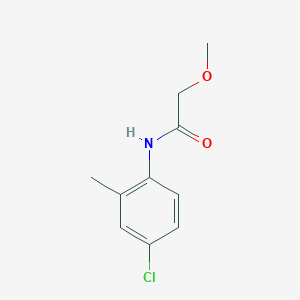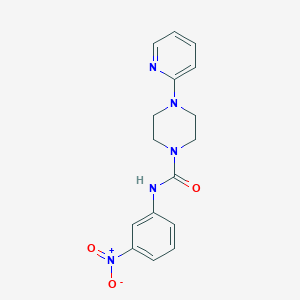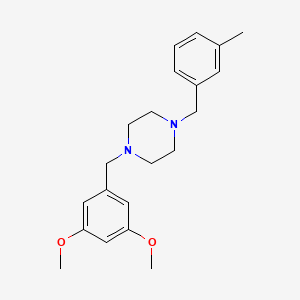
N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as EPTU, is a chemical compound that belongs to the class of thioureas. It is a white crystalline powder with a molecular formula of C14H16N2S and a molecular weight of 252.35 g/mol. EPTU has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been reported to have antioxidant properties, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea in lab experiments is its potency and selectivity towards cancer cells. N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to exhibit minimal toxicity towards normal cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions that can be explored in the research of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea. One of the potential areas of interest is the development of new formulations of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea that can improve its solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor activity of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea, which may lead to the development of new cancer therapies. Additionally, the antimicrobial properties of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea can be further explored for the development of new antimicrobial agents.
Méthodes De Synthèse
N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-ethylphenyl isothiocyanate with 3-methyl-2-pyridinylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea. The synthesis of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been well-documented in scientific literature, and several modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea exhibits potent antitumor activity against various cancer cell lines. N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-3-12-6-8-13(9-7-12)17-15(19)18-14-11(2)5-4-10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDHIXFQJMSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5872590.png)


![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorobenzyl)benzenesulfonamide](/img/structure/B5872606.png)
![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5872620.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5872624.png)


![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)
